6-Phenoxy-3-pyridinyl isothiocyanate
Overview
Description
6-Phenoxy-3-pyridinyl isothiocyanate is a useful research compound. Its molecular formula is C12H8N2OS and its molecular weight is 228.27 g/mol. The purity is usually 95%.
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Biological Activity
6-Phenoxy-3-pyridinyl isothiocyanate (CAS No. 52024-70-1) is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications based on diverse sources.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets within cells. This compound has been shown to exhibit cytotoxic effects against different cancer cell lines, indicating its potential as an anti-cancer agent.
Target Interactions
- Microtubule Dynamics : Similar to other phenoxy compounds, it may disrupt microtubule assembly, leading to cell cycle arrest in the G2/M phase. This mechanism has been observed in studies involving breast cancer cell lines such as MCF7, where it induced significant cytotoxicity and cell cycle arrest comparable to established chemotherapeutics like colcemid .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival. For example, it has been noted to interact with calcitonin gene-related peptide (CGRP) receptors, which play a role in pain signaling pathways and could be implicated in tumor growth regulation.
Cellular Effects
This compound has demonstrated various effects on cellular processes:
- Cytotoxicity : In vitro studies have revealed that this compound exhibits cytotoxic effects across several cancer cell lines, including pancreatic (Panc1 and HS766T) and cervical carcinoma (HeLa) cells. The reported IC50 values indicate potent activity at low concentrations .
Cell Line | IC50 (μM) |
---|---|
Panc1 | 0.7 |
HS766T | 0.5 |
MCF7 | G2/M arrest observed |
- Gene Expression Modulation : The compound may influence gene expression patterns associated with apoptosis and cell cycle regulation, although specific pathways remain to be fully elucidated.
Case Studies
Recent studies have highlighted the potential of this compound in overcoming drug resistance in cancer therapy:
- Paclitaxel Resistance : Research indicates that this compound retains cytotoxic efficacy against paclitaxel-resistant ovarian cancer cell lines (SKOV3), outperforming paclitaxel at equivalent doses . This suggests a promising avenue for combination therapies where traditional chemotherapeutics fail.
- In Vivo Efficacy : Ongoing studies are evaluating the in vivo effects of this compound in animal models, focusing on its ability to induce apoptosis in tumor cells while minimizing systemic toxicity.
Properties
IUPAC Name |
5-isothiocyanato-2-phenoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c16-9-14-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSFMZIJHMEICM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380133 | |
Record name | 5-isothiocyanato-2-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52024-70-1 | |
Record name | 5-isothiocyanato-2-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.